molecular formula C24H25FN4O2 B2568325 N-((1-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)-4-fluoroaniline CAS No. 877814-16-9

N-((1-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)-4-fluoroaniline

Cat. No. B2568325
CAS RN: 877814-16-9
M. Wt: 420.488
InChI Key: OQZTXDWQDQHVCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((1-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)-4-fluoroaniline is a useful research compound. Its molecular formula is C24H25FN4O2 and its molecular weight is 420.488. The purity is usually 95%.
BenchChem offers high-quality N-((1-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)-4-fluoroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)-4-fluoroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis and Chemical Transformations

  • Anaerobic O-Demethylation Reactions: Research on enzymes induced by 3,4-dimethoxybenzoate has shown a broad O-methyl ether cleavage capacity, highlighting the potential for studying and applying such reactions in the context of compounds with similar dimethoxy arrangements (Stupperich, Konle, & Eckerskorn, 1996).
  • Condensation Agents for Amides and Esters: A study on 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) elucidates its efficiency as a condensing agent leading to the formation of amides and esters, showcasing the importance of dimethoxy groups in facilitating such chemical transformations (Kunishima et al., 1999).

Medicinal Chemistry and Drug Design

  • PET Probes for Alzheimer's Disease: A study introduced radiofluoro-pegylated phenylbenzoxazole derivatives as potential PET probes for imaging cerebral β-amyloid plaques in Alzheimer's disease, demonstrating the application of fluoroaniline derivatives in developing diagnostic tools for neurological conditions (Cui et al., 2012).
  • Neurokinin-1 Receptor Antagonists: Research on a neurokinin-1 receptor antagonist with a fluoroaniline component illustrates the compound's effectiveness in pre-clinical tests relevant to emesis and depression, indicating the therapeutic potential of fluoroaniline derivatives in treating these conditions (Harrison et al., 2001).

Photophysical Studies

  • Hydrogen Bond Sensitive Fluorophores: Two new fluorophores based on modifications of tetrahydro-1H-carbazol-1-one derivatives were synthesized, highlighting the sensitivity of such compounds to solvent polarity and the influence of hydrogen bonding on their photophysical properties, relevant for designing sensitive probes in biochemical research (Ghosh et al., 2013).

properties

IUPAC Name

N-[[6-(3,4-dimethoxyphenyl)-1,3,4-triazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-trien-2-yl]methyl]-4-fluoroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN4O2/c1-30-21-11-6-16(13-22(21)31-2)20-15-29-24-19(20)5-3-4-12-28(24)23(27-29)14-26-18-9-7-17(25)8-10-18/h6-11,13,15,26H,3-5,12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQZTXDWQDQHVCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN3C4=C2CCCCN4C(=N3)CNC5=CC=C(C=C5)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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